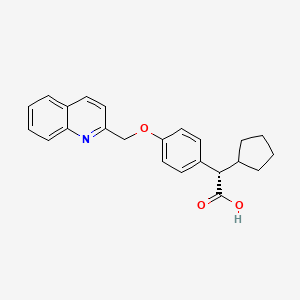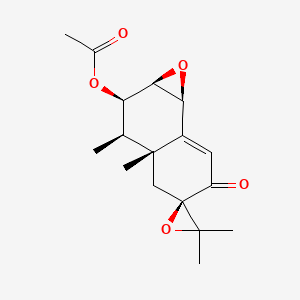
Eremofortin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eremofortin A is a secondary metabolite produced by the fungus Penicillium roqueforti. It belongs to the class of eremophilane sesquiterpenes, which are known for their complex structures and diverse biological activities. This compound is particularly notable for its role in the biosynthesis of PR toxin, a mycotoxin produced by the same fungus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eremofortin A can be synthesized through the biotransformation of PR toxin by Penicillium roqueforti. The process involves the epoxidation of eremofortin B, followed by acetylation and oxidation steps . The specific reaction conditions include the use of prx8- or prx9-encoded proteins for epoxidation and prx11-encoded acetyltransferase for acetylation .
Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Penicillium roqueforti under controlled conditions. The fungus is grown in a suitable medium, and the metabolites are extracted and purified using high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Eremofortin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form eremofortin C and other related compounds.
Reduction: Reduction reactions can convert this compound to less oxidized forms.
Substitution: Substitution reactions can modify the functional groups attached to the eremophilane skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and specific oxidases encoded by the prx1 gene.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Eremofortin C and eremofortin D.
Reduction: Reduced forms of this compound.
Substitution: Modified eremofortin derivatives with different functional groups.
Scientific Research Applications
Eremofortin A has several scientific research applications, including:
Mechanism of Action
Eremofortin A exerts its effects through several molecular mechanisms:
Molecular Targets: It interacts with specific enzymes involved in the biosynthesis of PR toxin, such as prx8- and prx9-encoded proteins.
Pathways Involved: The biosynthetic pathway of this compound involves epoxidation, acetylation, and oxidation steps, leading to the formation of PR toxin and other related compounds.
Comparison with Similar Compounds
Eremofortin A can be compared with other eremophilane sesquiterpenes, such as:
Eremofortin B: A precursor in the biosynthesis of this compound, undergoing epoxidation to form this compound.
Eremofortin C: An oxidized form of this compound, produced through further oxidation reactions.
Eremofortin D: A tricyclic byproduct formed during the biosynthesis of this compound.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of PR toxin and its complex structure, which allows for diverse chemical modifications and biological activities .
Properties
Molecular Formula |
C17H22O5 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(1aR,2R,3R,3aR,5R,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-12(20-9(2)18)14-13(21-14)10-6-11(19)17(7-16(8,10)5)15(3,4)22-17/h6,8,12-14H,7H2,1-5H3/t8-,12+,13-,14+,16+,17-/m0/s1 |
InChI Key |
NQRGNSMJSDQOED-FQAGGABLSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@]4(C[C@]13C)C(O4)(C)C)OC(=O)C |
Canonical SMILES |
CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


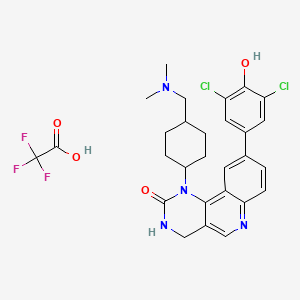
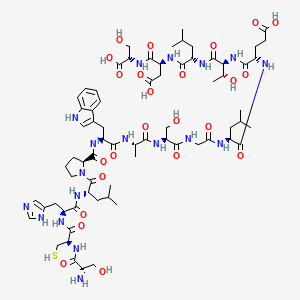

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
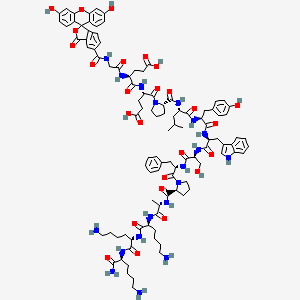


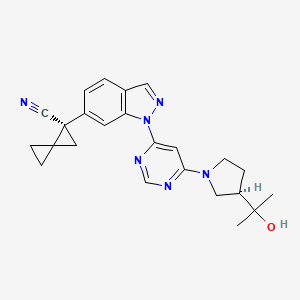
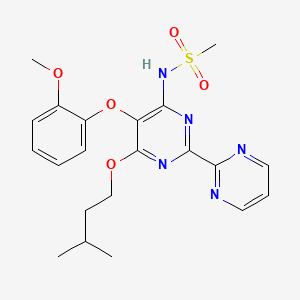
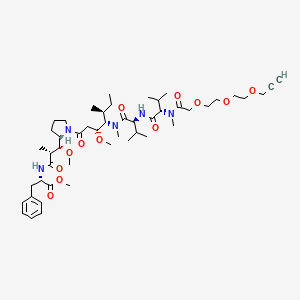
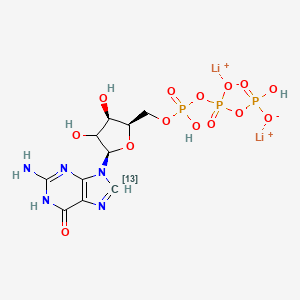
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)

